6-Bromo-DL-tryptophan

Catalog No.
S675689
CAS No.
33599-61-0
M.F
C11H11BrN2O2
M. Wt
283,13 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-DL-tryptophan

CAS Number

33599-61-0

Product Name

6-Bromo-DL-tryptophan

IUPAC Name

2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H11BrN2O2

Molecular Weight

283,13 g/mole

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)

InChI Key

OAORYCZPERQARS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N

Synonyms

6-BROMO-DL-TRYPTOPHAN;33599-61-0;2-amino-3-(6-bromo-1H-indol-3-yl)propanoicAcid;AmbotzHAA8070;6-BROMO-TRYPTOPHAN;AC1MRP63;SCHEMBL274625;CHEMBL446973;MolPort-008-268-106;ANW-63043;AKOS016004568;AK-94879;AM005416;BP-13356;SC-59882;KB-199221;TC-151788;FT-0620994;V5262;DL-2-Amino-3-(6-bromoindolyl)propionicacid;K-7734

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N

Here are some areas of scientific research involving 6-Bromo-DL-tryptophan:

  • Protein Crystallography

    Researchers use 6-Bromo-DL-tryptophan to help determine the 3D structure of proteins. By incorporating this molecule into proteins, scientists can exploit the bromine atom's properties for easier visualization using X-ray crystallography techniques [].

  • Study of Enzyme Function

    Scientists can substitute 6-Bromo-DL-tryptophan for tryptophan in enzymes. This allows them to study how the altered structure affects the enzyme's function and activity [].

6-Bromo-DL-tryptophan is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. Its chemical formula is C₁₁H₁₁BrN₂O₂, and it features a bromine atom substituted at the 6-position of the tryptophan structure. This compound is known for its structural similarity to the amino acid tryptophan, which is an essential precursor for various biological molecules, including neurotransmitters like serotonin. The compound's IUPAC name is (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid, and it has a molecular weight of approximately 283.121 g/mol .

  • The mechanism of action for 6-Bromo-DL-tryptophan is not well documented in publicly available sources. Due to its structural similarity to tryptophan, it might interact with biological molecules that recognize tryptophan. However, the bromine substitution could significantly alter this interaction, requiring further research.
  • No specific safety information regarding 6-Bromo-DL-tryptophan is found in readily available scientific literature. As with any unknown compound, it's best to handle it with caution in a laboratory setting following general safety protocols for organic chemicals.
Typical for amino acids and halogenated compounds. Key reactions include:

  • Bromination: As a bromo derivative, it can undergo further bromination or substitution reactions.
  • Decarboxylation: Under certain conditions, it may lose its carboxylic acid group.
  • Alkylation: It acts as an alkylating agent, which can be utilized in synthetic pathways for developing pharmaceuticals .

These reactions are essential for synthesizing more complex organic compounds and derivatives.

Research indicates that 6-Bromo-DL-tryptophan exhibits significant biological activities. It has been studied for its potential therapeutic effects in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels. Specifically, it may influence serotonin metabolism and function, which is crucial in mood regulation and cognitive functions . Additionally, its role as an alkylating agent suggests potential applications in cancer treatment by targeting specific cellular pathways.

The synthesis of 6-Bromo-DL-tryptophan typically involves:

  • Bromination of Tryptophan: This method involves the direct bromination of tryptophan using brominating agents under controlled conditions to ensure regioselectivity at the 6-position.
  • Enzymatic Methods: Recent studies have explored enzymatic routes for synthesizing this compound using specific enzymes that facilitate the incorporation of bromine into the tryptophan structure .
  • Chemical Modifications: Various chemical modifications can be applied post-bromination to yield derivatives with enhanced properties or functionalities.

6-Bromo-DL-tryptophan has several applications in scientific research and pharmaceutical development:

  • Neuroscience Research: It is used in studies investigating serotonin pathways and neurodegenerative disorders.
  • Drug Development: Its unique properties make it a candidate for developing novel therapeutic agents targeting various biological processes.
  • Biochemical Studies: It serves as a tool compound in understanding amino acid metabolism and enzyme interactions .

Interaction studies involving 6-Bromo-DL-tryptophan focus on its effects on biological systems, particularly its influence on neurotransmitter synthesis and metabolism. Research has shown that this compound can alter the activity of enzymes involved in serotonin production, suggesting potential implications for mood disorders and other neurological conditions . Additionally, studies on its interactions with other biomolecules provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-Bromo-DL-tryptophan, including:

  • Tryptophan: The parent amino acid from which 6-Bromo-DL-tryptophan is derived.
  • 5-Bromo-DL-tryptophan: Another halogenated derivative that may exhibit different biological activities due to bromination at a different position.
  • 7-Bromo-DL-tryptophan: Similar to 5-bromo variant but with bromine at the 7-position; it may have distinct pharmacological properties.

Comparison Table

CompoundStructureUnique Features
TryptophanC₁₁H₁₂N₂O₂Essential amino acid; precursor to serotonin
5-Bromo-DL-tryptophanC₁₁H₁₁BrN₂O₂Brominated at the 5-position; potential different activity
7-Bromo-DL-tryptophanC₁₁H₁₁BrN₂O₂Brominated at the 7-position; distinct pharmacodynamics

6-Bromo-DL-tryptophan stands out due to its specific position of bromination, influencing its reactivity and biological interactions compared to other derivatives. This uniqueness contributes to ongoing research into its applications in medicine and biochemistry .

6-Bromo-DL-tryptophan was first synthesized through chemical halogenation methods in the late 20th century, with early applications in peptide modification and X-ray crystallography. Its molecular formula, $$ \text{C}{11}\text{H}{11}\text{BrN}2\text{O}2 $$, and molecular weight of 283.12 g/mol were confirmed via mass spectrometry and nuclear magnetic resonance (NMR) . The racemic DL-form arises from non-stereoselective synthesis, though enantiomerically pure L- and D-forms are also documented .

Key milestones include:

  • 2005: PubChem entry creation, standardizing its chemical identifiers .
  • 2021: Recognition as a non-proteinogenic amino acid in the Human Metabolome Database (HMDB) .
  • 2024: Development of enzymatic biosynthesis pathways using Escherichia coli co-cultures, achieving gram-scale yields .

Position in Halogenated Amino Acid Research

Halogenation alters amino acid reactivity, stability, and binding affinity. 6-Bromo-DL-tryptophan is part of a broader class of halogenated tryptophans, including 5-chloro- and 7-iodo-derivatives. Unlike natural halogenation (e.g., in marine organisms), its synthetic origin enables precise control over regioselectivity . Studies comparing brominated and fluorinated analogs reveal that bromine’s electronegativity and van der Waals radius enhance hydrophobic interactions in protein-ligand binding .

Significance in Chemical Biology and Biochemistry

This compound serves dual roles:

  • Structural Probe: Its bromine atom acts as a heavy atom for phase determination in X-ray crystallography, enabling high-resolution protein structures .
  • Enzyme Substrate: It is metabolized by violacein biosynthetic pathways (VioA–VioE enzymes) to produce antimicrobial pigments .

XLogP3

-0.2

Dates

Modify: 2023-08-15

Explore Compound Types